An In-depth Technical Guide to CY2-SE: Structure, Properties, and Applications in Biomolecule Labeling
An In-depth Technical Guide to CY2-SE: Structure, Properties, and Applications in Biomolecule Labeling
This guide provides a comprehensive technical overview of Cyanine2 Succinimidyl Ester (CY2-SE), an amine-reactive fluorescent dye. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles of CY2-SE, its photophysical properties, and its practical application in the covalent labeling of proteins and other biomolecules. The information presented herein is intended to facilitate a deeper understanding of CY2-SE's utility in modern biological research and to provide actionable protocols for its effective implementation in the laboratory.
Introduction to Cyanine Dyes and the Significance of CY2-SE
Cyanine dyes are a class of synthetic polymethine dyes characterized by a long conjugated chain connecting two nitrogen-containing heterocyclic moieties.[1][2] This extended π-electron system is the basis for their strong light absorption and fluorescence, with the length and nature of the polymethine chain largely determining the spectral properties.[1][2] This tunability allows for the creation of a series of dyes with distinct excitation and emission profiles, which is invaluable for multiplexed fluorescence imaging and detection.
CY2-SE is a prominent member of the cyanine dye family, specifically engineered for the stable labeling of biomolecules.[3][4] The "SE" in its name denotes the presence of a succinimidyl ester (also known as an N-hydroxysuccinimidyl or NHS ester) functional group.[3] This group provides a mechanism for covalent attachment to primary amines, such as the N-terminus of a polypeptide chain or the side chain of a lysine residue, making it a powerful tool for fluorescently tagging proteins, antibodies, and other amine-containing molecules.[1][5]
Chemical Structure and Physicochemical Properties
CY2-SE is a complex organic molecule with a well-defined structure that dictates its function. Understanding its chemical makeup is crucial for its proper handling, storage, and application.
IUPAC Name: 2-((1E,3Z)-3-(3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)benzo[d]oxazol-2(3H)-ylidene)prop-1-en-1-yl)-3-ethylbenzo[d]oxazol-3-ium iodide[4]
Synonyms: Cy2 NHS Ester, N-hydroxysuccinimidyl Ester Cy2[3][4]
The core of the molecule consists of two benzoxazole rings linked by a polymethine chain, which forms the chromophore responsible for its fluorescent properties. One of the benzoxazole nitrogen atoms is functionalized with a hexanoic acid linker that terminates in an N-hydroxysuccinimidyl ester. This NHS ester is the reactive moiety for amine conjugation.
| Property | Value | Source(s) |
| CAS Number | 186205-33-4 | [1][3][4] |
| Molecular Formula | C29H30IN3O6 | [4] |
| Molecular Weight | 643.48 g/mol | [4] |
| Excitation Maximum (λex) | ~473 nm | [3][4] |
| Emission Maximum (λem) | ~510 nm | [3][4] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO and DMF | [3] |
| Purity | ≥98% | [3] |
Storage and Handling: CY2-SE is sensitive to light and moisture.[2] It should be stored in a dry, dark environment, typically at -20°C for long-term storage (months to years) or 0-4°C for short-term storage (days to weeks).[4] Stock solutions are typically prepared in anhydrous DMSO and should be stored at -20°C for up to one month or -80°C for up to six months.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Mechanism of Action: Amine-Reactive Labeling
The primary utility of CY2-SE lies in its ability to form stable covalent bonds with primary amines on biomolecules. This is achieved through the reaction of the N-hydroxysuccinimidyl ester with the amine group.
The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond between the dye and the target molecule.
This labeling reaction is highly efficient and specific for primary amines under appropriate pH conditions.
Figure 1: General workflow of CY2-SE labeling reaction.
Experimental Protocol: Protein Labeling with CY2-SE
This protocol provides a general guideline for the labeling of proteins with CY2-SE. Optimization may be required for specific proteins and applications.
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
CY2-SE dye
-
Anhydrous DMSO
-
1 M Sodium Bicarbonate
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
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Amine-free buffer for purification (e.g., PBS, pH 7.2-7.4)
Methodology:
-
Protein Preparation: a. Dissolve the protein in an amine-free buffer to a final concentration of 2 mg/mL.[1][2] For optimal labeling, the protein concentration should be between 2-10 mg/mL.[1][2] b. Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[1][2] This slightly alkaline pH is crucial for ensuring the primary amines are deprotonated and thus more nucleophilic. c. Ensure the protein solution is free of any primary amine-containing substances (e.g., Tris, glycine) or ammonium ions, as these will compete with the protein for reaction with the dye.[2]
-
CY2-SE Stock Solution Preparation: a. Allow the vial of CY2-SE to equilibrate to room temperature before opening to prevent moisture condensation. b. Prepare a 10 mg/mL stock solution of CY2-SE in anhydrous DMSO.
-
Labeling Reaction: a. The molar ratio of dye to protein is a critical parameter that needs to be optimized. A starting point is a 10-fold molar excess of dye to protein.[1] b. Slowly add the calculated volume of the CY2-SE stock solution to the protein solution while gently vortexing. c. Incubate the reaction mixture for 1 hour at room temperature in the dark.
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Purification of the Labeled Protein: a. Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions. b. Load the reaction mixture onto the column. c. Elute the labeled protein with an amine-free buffer (e.g., PBS, pH 7.2-7.4).[1] d. The first colored fraction to elute will be the CY2-labeled protein. The free, unreacted dye will elute later. e. Combine the fractions containing the labeled protein.
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Determination of Degree of Labeling (DOL): a. The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically. b. Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the excitation maximum of CY2 (~473 nm). c. The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
Figure 2: Workflow for protein labeling with CY2-SE.
Applications in Research and Drug Development
The ability to fluorescently label biomolecules with CY2-SE opens up a vast array of applications in both basic research and the development of therapeutics.
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Fluorescence Microscopy: Labeled antibodies and proteins can be used to visualize the localization and dynamics of target molecules within cells and tissues.
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Flow Cytometry: CY2-SE labeled antibodies are commonly used for the identification and quantification of specific cell populations.
-
Western Blotting: As an alternative to traditional chemiluminescent or colorimetric detection methods, fluorescently labeled secondary antibodies provide a quantitative and multiplex-capable detection strategy.
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Difference Gel Electrophoresis (DIGE): CY2, along with other spectrally distinct cyanine dyes like Cy3 and Cy5, is used for the differential display of protein expression levels between samples on a single 2D gel.[6]
-
Drug Delivery Systems (DDS): Fluorescently labeled drug carriers, such as nanoparticles or antibodies, can be tracked in vitro and in vivo to study their biodistribution and cellular uptake.[7] This is particularly relevant in the development of antibody-drug conjugates (ADCs).[7]
Conclusion
CY2-SE is a versatile and robust fluorescent probe for the covalent labeling of proteins and other amine-containing biomolecules. Its well-defined chemical structure, predictable reactivity, and favorable photophysical properties make it an indispensable tool in the modern life sciences laboratory. By understanding the principles of its chemistry and following optimized protocols, researchers can effectively harness the power of CY2-SE to gain deeper insights into complex biological systems and to advance the development of novel diagnostics and therapeutics.
References
- Coombs, K.M. (2020). Update on proteomic approaches to uncovering virus-induced protein alterations and virus-host protein interactions during the progression of viral infection. Expert Review of Proteomics, 17(7-8), 513-532.
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MedchemExpress. (n.d.). Cy2-SE (iodine) (Cyanine2 Succinimidyl Ester (iodine)) | 氨基荧光染料. Retrieved from [Link]
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ALFAGEN. (n.d.). Cy2-SE (iodine)-5 Mg. Retrieved from [Link]
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Jung, Y., et al. (2012). Synthesis and Validation of Cyanine-Based Dyes for DIGE. ResearchGate. Retrieved from [Link]
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Cambridge Bioscience. (n.d.). Cy2-SE (iodine) - MedChem Express. Retrieved from [Link]
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A Protocol for Minimal Single Protein Labeling with CyDye Fluors for Live Cell Internalization Assays. (2014). ResearchGate. Retrieved from [Link]
- A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. (2008). European Journal of Organic Chemistry.
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MedchemExpress. (n.d.). Cy2 (Cyanine2) | 荧光染料. Retrieved from [Link]
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Experimental validation of the protocol. (n.d.). ResearchGate. Retrieved from [Link]
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Purdue University. (n.d.). Cyanosite Experimental Protocols. Retrieved from [Link]
- Protocol for performing and optimizing differential scanning fluorimetry experiments. (2023). eScholarship.org.
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Chemical Conjugation in Drug Delivery Systems. (2022). PMC - PubMed Central. Retrieved from [Link]
- Protocol for performing and optimizing differential scanning fluorimetry experiments. (2023). PMC - NIH.
